molecular formula C23H24N6O3 B2484519 1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone CAS No. 898648-52-7

1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone

Cat. No.: B2484519
CAS No.: 898648-52-7
M. Wt: 432.484
InChI Key: JQYPTYUDXPGKFO-UHFFFAOYSA-N
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Description

1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Triazine Derivatives : Morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives have been synthesized, with in vitro studies showing high accumulation in B16 melanoma cells and higher cytotoxicity compared to p-boronophenylalanine (Jin, Ban, Nakamura, & Lee, 2018).

Antimicrobial Activity

  • Pyrimidine-Triazole Derivatives : Synthesized derivatives of 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) exhibited antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Therapeutic Applications

  • Cytotoxicity Studies : The study on methylene bridged morpholine- and bis(2-methoxyethyl)amine-substituted o-carboranyl-1,3,5-triazines demonstrated their potential in cancer therapy due to their selective cytotoxicity against melanoma cells (Jin et al., 2018).

Material Science and Chemistry

  • Development of Fluorescent Emitters : The compound has been investigated in the development of blue thermally activated delayed fluorescent emitters, showing high efficiency and potential for optoelectronic applications (Kim, Choi, & Lee, 2016).

  • Synthesis of Novel Ligands : Synthesis of novel ligands like 5,8-dimethyl-dibenzo[b,j][1,10]phenanthrolines, using a similar compound, is reported for applications in dye-sensitized solar cells and other optoelectronic devices (Johnson & Ji, 2019).

  • Catalytic Applications in Chemistry : The compound has been used in the synthesis of dioxidomolybdenum(VI) complexes, which exhibit catalytic activity in oxygen atom transfer reactions and oxidation of pyrogallol, mimicking transhydroxylases (Maurya, Uprety, & Avecilla, 2016).

Mechanism of Action

Target of Action

Similar compounds have been used as antioxidants and light stabilizers , suggesting that this compound may interact with reactive oxygen species or other light-sensitive targets.

Mode of Action

It’s known that similar compounds function as antioxidants by attaching the nitroxyl radical with the surface atoms . This suggests that 1,1’-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone may also interact with radicals to prevent oxidative damage.

Pharmacokinetics

Similar compounds are known to have good thermal stability , which may impact their bioavailability and distribution within the body.

Result of Action

As an antioxidant and light stabilizer, it likely helps to prevent cellular damage caused by oxidative stress and light exposure .

Properties

IUPAC Name

1-[3-[[4-(3-acetylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-15(30)17-5-3-7-19(13-17)24-21-26-22(25-20-8-4-6-18(14-20)16(2)31)28-23(27-21)29-9-11-32-12-10-29/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYPTYUDXPGKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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